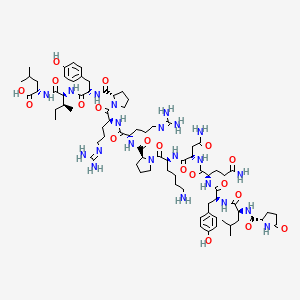![molecular formula C7H6ClN3 B1604138 4-Chlor-1H-pyrrolo[2,3-b]pyridin-3-amin CAS No. 1000340-38-4](/img/structure/B1604138.png)
4-Chlor-1H-pyrrolo[2,3-b]pyridin-3-amin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine” involves experimental charge density distribution using high-resolution X-ray diffraction data . The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system . Another synthesis method involves the deprotection of the SEM group of a compound by treatment with trifluoroacetic acid (TFA), followed by alkalization in the presence of 1,2-diaminoethane .Molecular Structure Analysis
The molecular structure of “4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine” is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine” include a melting point of 287–288 °C . Another compound has a melting point of 212–214 ℃ .Wissenschaftliche Forschungsanwendungen
Synthese von Pyrazolopyridin-Derivaten
4-Chlor-1H-pyrrolo[2,3-b]pyridin-3-amin: dient als ein wichtiges Zwischenprodukt bei der Synthese von 1H-Pyrazolo[3,4-b]pyridin-Derivaten. Diese Derivate sind aufgrund ihrer strukturellen Ähnlichkeit zu verschiedenen biologisch aktiven Verbindungen von Bedeutung . Die Chlorgruppe in der Verbindung bietet eine reaktive Stelle für die weitere Funktionalisierung, wodurch eine Vielzahl von Derivaten mit potentiellen pharmakologischen Aktivitäten geschaffen werden kann.
Biomedizinische Anwendungen
Die Derivate der Verbindung wurden ausgiebig auf ihre biomedizinischen Anwendungen untersucht. Sie zeigen eine Reihe von biologischen Aktivitäten, darunter antiproliferative Wirkungen gegen verschiedene Krebszelllinien . Dies macht sie für die Entwicklung neuer Antikrebsmittel wertvoll.
FGFR4-Inhibition
Einige Derivate von This compound wurden als potente Inhibitoren des Fibroblastenwachstumsfaktorrezeptors 4 (FGFR4) identifiziert . FGFR4 ist ein wichtiges Ziel in der Krebstherapie, insbesondere bei Leberkrebs, und Inhibitoren können helfen, das Fortschreiten der Krankheit zu kontrollieren.
Hemmung der humanen neutrophilen Elastase (HNE)
Die Verbindung wurde auch bei der Entwicklung von Inhibitoren für die humane neutrophile Elastase (HNE) eingesetzt . HNE ist ein Enzym, das an verschiedenen Entzündungskrankheiten beteiligt ist, und seine Hemmung kann bei der Behandlung von Erkrankungen wie chronisch obstruktiver Lungenerkrankung (COPD) und Mukoviszidose von Vorteil sein.
Antiproliferative Aktivität
Die Forschung hat gezeigt, dass Analoga von This compound eine signifikante antiproliferative Aktivität gegen verschiedene Krebszelllinien besitzen . Dies unterstreicht sein Potenzial als Gerüst für die Entwicklung neuer Chemotherapeutika.
Forschung an biologischem Material
Über seine Anwendungen in der Medizin hinaus wird This compound als biochemisches Reagenz in der biowissenschaftlichen Forschung verwendet. Es kann als biologisches Material oder organische Verbindung für verschiedene Studien dienen und trägt zu unserem Verständnis von biologischen Prozessen und Krankheitsmechanismen bei .
Wirkmechanismus
Target of Action
Similar compounds have been known to inhibit multiple receptor tyrosine kinases .
Mode of Action
The exact mode of action of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine is not well-documented. It is likely that it interacts with its targets, leading to changes in cellular processes. More research is needed to fully understand this interaction .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to receptor tyrosine kinases .
Pharmacokinetics
These properties would impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .
Result of Action
Similar compounds have been shown to have effects on cellular processes related to receptor tyrosine kinases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine. For instance, storage conditions can affect the stability of the compound. It is recommended to store this compound in a cool and dark place, under inert gas, and at a temperature less than 15°C .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit multiple receptor tyrosine kinases, including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3) . These interactions are essential for understanding the compound’s role in cellular signaling pathways and its potential therapeutic applications.
Cellular Effects
4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells . This effect highlights its potential in metabolic research and diabetes treatment.
Molecular Mechanism
The molecular mechanism of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s electronic structure has been studied using density functional theory (DFT), revealing a large HOMO–LUMO energy gap, which implies high kinetic stability . This stability is crucial for its interactions with various biomolecules and its overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine change over time. The compound’s stability and degradation are essential factors to consider in long-term studies. High-resolution X-ray diffraction data collected at low temperatures have provided insights into its charge density distribution and stability . These findings are vital for understanding its long-term effects on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine vary with different dosages in animal models. Studies have shown that the compound can stimulate the incorporation of glucose into lipids at specific dose ranges . It is essential to monitor for any toxic or adverse effects at high doses to ensure its safe application in research and potential therapeutic use.
Metabolic Pathways
4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role in stimulating glucose uptake into muscle and fat cells indicates its involvement in glucose metabolism . Understanding these pathways is crucial for exploring its potential in metabolic research and therapeutic applications.
Transport and Distribution
The transport and distribution of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine within cells and tissues are essential for its biochemical activity. The compound’s interactions with transporters and binding proteins influence its localization and accumulation in specific cellular compartments . These factors are critical for its overall effectiveness in biochemical research and potential therapeutic use.
Subcellular Localization
The subcellular localization of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . Understanding its subcellular localization is vital for elucidating its precise biochemical roles and potential therapeutic applications.
Eigenschaften
IUPAC Name |
4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPPFTFSPGZWLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C(=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646887 | |
| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000340-38-4 | |
| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















